Tetramethylammonium acetate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetramethylazanium;acetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.C2H4O2.H2O/c1-5(2,3)4;1-2(3)4;/h1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLWVEZPAROZNJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C[N+](C)(C)C.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the chemical structure of tetramethylammonium acetate hydrate

A Technical Guide to Tetramethylammonium (B1211777) Acetate (B1210297) Hydrate (B1144303)

Abstract: This document provides a comprehensive technical overview of tetramethylammonium acetate hydrate, a quaternary ammonium (B1175870) salt with applications in organic synthesis and biochemical research. It details the compound's chemical structure, physicochemical properties, and established experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this compound.

Chemical Identity and Properties

Tetramethylammonium acetate is an ionic compound consisting of a tetramethylammonium cation and an acetate anion. It is typically available as a hydrate, meaning it incorporates one or more water molecules into its crystal structure. The compound is hygroscopic and readily soluble in water.[1]

Physicochemical Data

The key quantitative properties of tetramethylammonium acetate and its common monohydrate form are summarized below for easy reference.

| Property | Value (Anhydrous) | Value (Monohydrate) | Reference(s) |

| CAS Number | 10581-12-1 | 1266615-86-4 | [2][3][4] |

| Molecular Formula | C₆H₁₅NO₂ | C₆H₁₇NO₃ (or C₆H₁₅NO₂•H₂O) | [2][4][5] |

| Molecular Weight | 133.19 g/mol | 151.20 g/mol | [2][4][5] |

| Appearance | White Crystalline Solid | White Crystalline Solid | [1][2] |

| Melting Point | 184 °C (decomposes) | Not available | [1][6] |

| Solubility | Soluble in water | Soluble in water | [1] |

| Sensitivity | Hygroscopic | Hygroscopic | [1] |

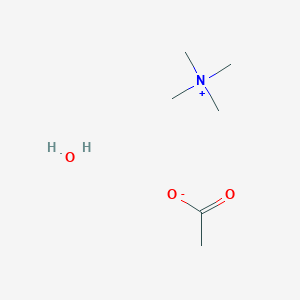

Chemical Structure

This compound is an ionic salt. The structure is characterized by the electrostatic interaction between the positively charged tetramethylammonium cation and the negatively charged acetate anion, with water molecules integrated into the crystal lattice through hydrogen bonding.

Caption: Ionic structure of this compound.

Experimental Protocols

Synthesis of Tetramethylammonium Acetate

A reliable method for the synthesis of tetramethylammonium acetate involves the acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and glacial acetic acid.[1][2]

Materials:

-

Glacial acetic acid (4.11 mmol, 247 mg)

-

Tetramethylammonium hydroxide (25% wt. solution in methanol (B129727), 4.11 mmol, 1.50 g)

-

Methanol (10 mL)

-

Diethyl ether (for washing)

Procedure:

-

Dissolve glacial acetic acid and the tetramethylammonium hydroxide solution in 10 mL of methanol in a suitable reaction vessel.

-

Stir the reaction mixture at 40°C for 4 hours.

-

Upon completion, filter the solution to remove any insoluble impurities.

-

Remove the methanol solvent using a rotary evaporator. This will yield a viscous oil that gradually solidifies.

-

Remove residual solvent traces under high vacuum to obtain a white solid.

-

Wash the resulting white solid product with diethyl ether.

-

Dry the final product under vacuum. This procedure typically yields around 480 mg of pure tetramethylammonium acetate (87.6% yield).[1][2]

Caption: Workflow for the synthesis of Tetramethylammonium Acetate.

Analytical Characterization

The structural confirmation and purity assessment of tetramethylammonium acetate are typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR is used to confirm the presence of both the tetramethylammonium cation and the acetate anion. The tetramethylammonium protons appear as a sharp singlet, while the acetate methyl protons appear as another distinct singlet. A proton NMR relaxation study of this compound in aqueous solutions has also been reported.[7][8]

-

-

Infrared (IR) Spectroscopy:

-

FTIR/ATR-IR: IR spectroscopy is employed to identify characteristic vibrational modes. Key absorptions include those corresponding to the C-H bonds of the methyl groups, the C-N bonds of the quaternary ammonium core, and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate anion.[3]

-

-

Raman Spectroscopy:

-

Raman spectra provide complementary vibrational information to IR, aiding in the complete structural elucidation of the compound.[3]

-

-

X-ray Crystallography:

-

For hydrated salts, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of the ions and the water molecules in the crystal lattice. This technique involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it.[9] While specific crystallographic data for this compound is not widely published, this remains the standard protocol for such structural determinations.[9]

-

References

- 1. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]

- 2. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]

- 3. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]

- 5. Tetramethylammonium acetate monohydrate | 10581-12-1 | FT37551 [biosynth.com]

- 6. ≥97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tetramethylammonium Acetate Hydrate for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) is a quaternary ammonium (B1175870) salt that has garnered significant interest across various scientific disciplines, including organic synthesis, biochemistry, and pharmaceutical sciences. Its utility as a phase-transfer catalyst, a component in biochemical buffers, and a potential ingredient in drug formulations makes a comprehensive understanding of its properties crucial for researchers. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and key applications of tetramethylammonium acetate hydrate, with a focus on experimental protocols and relevant biological interactions.

Physicochemical Properties

Tetramethylammonium acetate is commercially available in both anhydrous and hydrated forms. The degree of hydration can vary, with the monohydrate being a commonly cited form. It is essential for researchers to consider the hydration state when utilizing this compound, as it can influence properties such as molecular weight and melting point.

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | TMAA hydrate, N,N,N-trimethylmethanaminium acetate hydrate | [1] |

| Appearance | White crystalline solid | [2][3] |

| Hygroscopicity | Hygroscopic | [1] |

Chemical Structure and Molecular Information

| Identifier | Value | Source(s) |

| Molecular Formula (Anhydrous) | C₆H₁₅NO₂ | [1][2] |

| Molecular Formula (Monohydrate) | C₆H₁₅NO₂·H₂O | [4] |

| Molecular Weight (Anhydrous) | 133.19 g/mol | [1][2] |

| Molecular Weight (Monohydrate) | 151.20 g/mol | [4][5] |

| CAS Number (Anhydrous) | 10581-12-1 | [1][2] |

| PubChem CID (Anhydrous) | 82741 | [6] |

| InChI (Anhydrous) | InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 | [1][7][8] |

| SMILES (Anhydrous) | C--INVALID-LINK--(C)C.CC(=O)[O-] | [1][7][8] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 184 °C (decomposes) (anhydrous) | |

| Density | 1.000 g/cm³ at 20 °C (for a 50% aqueous solution) | [9] |

| Solubility | Soluble in water. | [1] |

Spectral Data

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the methyl protons of the tetramethylammonium cation and the methyl protons of the acetate anion. | [7] |

| FTIR | Characteristic peaks for N-H and C-H stretching, and C=O stretching of the acetate group. | [6][10][11] |

| Mass Spectrometry | Molecular ion peaks corresponding to the tetramethylammonium cation and the acetate anion. | [8][12] |

Synthesis of Tetramethylammonium Acetate

A common and straightforward method for the synthesis of tetramethylammonium acetate involves the neutralization of tetramethylammonium hydroxide (B78521) with acetic acid.

Experimental Protocol: Synthesis from Tetramethylammonium Hydroxide and Acetic Acid

This protocol is adapted from a general procedure found in the literature[1][13].

Materials:

-

Tetramethylammonium hydroxide (25% solution in methanol)

-

Glacial acetic acid

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

High-vacuum pump

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of glacial acetic acid in methanol.

-

To this solution, add an equimolar amount of tetramethylammonium hydroxide solution (25% in methanol) dropwise while stirring.

-

Heat the reaction mixture to 40°C and continue stirring for 4 hours.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

If any precipitate forms, filter the solution.

-

Remove the methanol using a rotary evaporator. This will likely result in a viscous oil that may begin to solidify.

-

Place the flask under high vacuum to remove any residual solvent, which should promote complete solidification.

-

Wash the resulting white solid with diethyl ether and filter using a Buchner funnel.

-

Dry the final product under vacuum to obtain pure tetramethylammonium acetate.

Expected Yield: Approximately 87.6%[13].

Applications in Research and Drug Development

This compound's unique properties make it a valuable tool in several scientific applications.

Phase-Transfer Catalysis

As a quaternary ammonium salt, tetramethylammonium acetate can function as a phase-transfer catalyst (PTC). PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary to react with the other.

Mechanism of Action:

The tetramethylammonium cation, being lipophilic, can form an ion pair with the acetate anion (or another anion from the aqueous phase). This ion pair is soluble in the organic phase, allowing the anion to be transported into the organic layer where it can react with the organic substrate.

Experimental Protocol: General Procedure for a Phase-Transfer Catalyzed Reaction

This is a generalized protocol that can be adapted for specific reactions.

Materials:

-

Organic substrate dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane)

-

Aqueous solution of the reactant anion

-

This compound (as the phase-transfer catalyst)

-

Reaction vessel with a magnetic stirrer

-

Separatory funnel

Procedure:

-

Combine the organic phase (substrate in solvent) and the aqueous phase (reactant solution) in the reaction vessel.

-

Add a catalytic amount of this compound (typically 1-10 mol%) to the biphasic mixture.

-

Stir the mixture vigorously to ensure efficient mixing of the two phases and facilitate the transfer of the anion.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).

-

Upon completion, stop the stirring and allow the phases to separate.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

The organic layer containing the product can then be washed, dried, and purified as required.

Use in Biochemical Assays

Tetramethylammonium acetate is also utilized in various biochemical and enzymatic assays. Its primary role in these applications is often as a component of the buffer system to maintain a constant pH and ionic strength, which are critical for enzyme activity and stability[14].

Potential Role in Modulating Mucus Properties

Some evidence suggests that tetramethylammonium salts may have an effect on mucus[4]. While the direct involvement of tetramethylammonium acetate in a specific signaling pathway for mucus regulation is not yet well-defined, it is known that ion transport across epithelial cells plays a crucial role in mucus hydration and clearance. Quaternary ammonium compounds can interact with biological membranes and ion channels. Further research is needed to elucidate the precise mechanism and any potential therapeutic applications in conditions with altered mucus secretion, such as chronic bronchitis[4]. The effect of related compounds on mucus secretion often involves the modulation of ion channels like TMEM16A, which is a Ca²⁺-activated Cl⁻ channel[15][16][17]. The signaling pathways involved are complex and can include purinergic signaling (ATP-mediated) and cholinergic signaling[15].

Safety and Handling

Tetramethylammonium acetate should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation[6].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable chemical for researchers in various fields. Its well-defined physical and chemical properties, coupled with its utility in organic synthesis and biochemical applications, make it an important tool. This guide provides a foundational understanding for its effective and safe use in the laboratory. Further research into its biological activities, particularly concerning its effects on mucus and potential involvement in cellular signaling, may open up new avenues for its application in drug development.

References

- 1. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. eqipped.com [eqipped.com]

- 4. Tetramethylammonium acetate monohydrate | 10581-12-1 | FT37551 [biosynth.com]

- 5. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]

- 6. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetramethylammonium acetate(10581-12-1) 1H NMR spectrum [chemicalbook.com]

- 8. Tetramethylammonium acetate(10581-12-1) MS [m.chemicalbook.com]

- 9. Tetramethylammonium acetate (50% solution in water) for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. researchgate.net [researchgate.net]

- 13. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. TMEM16A is indispensable for basal mucus secretion in airways and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of mucus secretion by niclosamide and benzbromarone in airways and intestine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Tetramethylammonium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303), a quaternary ammonium (B1175870) salt with diverse applications in organic synthesis and pharmaceutical development. This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of key processes to facilitate a thorough understanding of the manufacturing and quality control of this compound.

Synthesis of Tetramethylammonium Acetate Hydrate

The most common and straightforward method for the synthesis of tetramethylammonium acetate is the acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and acetic acid. This reaction is typically carried out in a suitable solvent, such as methanol (B129727), and proceeds with high yield.

Experimental Protocol: Synthesis via Neutralization

This protocol is adapted from established laboratory procedures.

Materials:

-

Tetramethylammonium hydroxide (TMAH), 25% solution in methanol

-

Glacial acetic acid

-

Methanol, anhydrous

-

Diethyl ether, anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

High-vacuum pump

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve glacial acetic acid (1.0 equivalent) in anhydrous methanol.

-

While stirring, slowly add a 25% solution of tetramethylammonium hydroxide in methanol (1.0 equivalent) to the acetic acid solution. An exothermic reaction will occur.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete neutralization.

-

Remove the solvent using a rotary evaporator at a bath temperature of 40-50°C.

-

The resulting viscous oil is then dried under high vacuum to remove residual solvent, which should result in the formation of a white solid.

-

The crude solid is washed with anhydrous diethyl ether to remove any non-polar impurities.

-

The solid is then collected by filtration and dried under vacuum to yield crude this compound.

Data Presentation: Synthesis Parameters and Yield

| Parameter | Value | Reference |

| Reactants | Tetramethylammonium hydroxide, Acetic acid | |

| Solvent | Methanol | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 2-4 hours | |

| Typical Crude Yield | >90% |

Purification of this compound

To achieve high purity, essential for applications in research and drug development, the crude this compound should be purified, typically by recrystallization. The choice of solvent is critical to ensure efficient removal of impurities.

Experimental Protocol: Recrystallization

This protocol is based on general principles for the recrystallization of quaternary ammonium salts.[1][2]

Materials:

-

Crude this compound

-

Ethyl acetate, reagent grade

-

Petroleum ether (or hexane), reagent grade

Equipment:

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Buchner funnel and flask

-

Vacuum source

-

Standard laboratory glassware

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to the flask while stirring and heating to dissolve the solid completely.

-

Once the solid is dissolved, slowly add petroleum ether dropwise to the hot solution until it becomes slightly cloudy, indicating the point of saturation.

-

Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

For complete crystallization, the flask can be placed in an ice bath for 30-60 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to obtain pure this compound.

Data Presentation: Recrystallization Solvents

| Solvent System | Role | Rationale | Reference |

| Ethyl Acetate | Primary (Good) Solvent | Dissolves the compound at elevated temperatures. | [1] |

| Petroleum Ether/Hexane | Anti-solvent (Poor) | Induces precipitation of the compound upon cooling. | [3] |

Characterization and Purity Analysis

Thorough characterization and purity analysis are crucial to ensure the quality of the synthesized this compound. The following analytical techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the desired product.

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Expected Chemical Shifts (in D₂O):

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~3.1 | Singlet | N(CH₃)₄ | [4] |

| ~1.9 | Singlet | CH₃COO⁻ | [1] | |

| ¹³C | ~55 | Singlet | N(CH₃)₄ | |

| ~24 | Singlet | CH₃COO⁻ | ||

| ~180 | Singlet | CH₃C OO⁻ |

Assay by Non-Aqueous Acid-Base Titration

This method determines the purity of the synthesized salt.

Protocol:

-

Accurately weigh approximately 200-300 mg of the purified this compound.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Add a few drops of a suitable indicator, such as crystal violet.

-

Titrate the solution with a standardized 0.1 M solution of perchloric acid in glacial acetic acid until the endpoint is reached (a color change from violet to blue-green).[5][6]

-

Perform a blank titration and calculate the percentage purity.

Water Content by Karl Fischer Titration

This is the standard method for determining the water content, confirming the hydration state of the product.[7][8][9]

Protocol:

-

Standardize the Karl Fischer reagent with a known water standard.

-

Accurately weigh a sample of the purified this compound.

-

Introduce the sample into the Karl Fischer titration vessel containing a suitable solvent (e.g., methanol).

-

Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculate the water content as a percentage of the sample weight. For tetramethylammonium acetate monohydrate, the theoretical water content is approximately 11.9%.

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity and detect any ionic impurities.

Protocol:

-

Column: A suitable reversed-phase column, such as a C18 column.[10]

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).[10][11]

-

Detection: A detector suitable for non-chromophoric ions, such as an Evaporative Light Scattering Detector (ELSD) or a conductivity detector.[10]

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is determined by the relative peak area.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. rsc.org [rsc.org]

- 5. brainkart.com [brainkart.com]

- 6. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 8. mt.com [mt.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

tetramethylammonium acetate hydrate CAS number and molecular weight

This technical guide provides a comprehensive overview of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303), a quaternary ammonium (B1175870) salt with diverse applications in research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications.

Core Chemical and Physical Properties

Tetramethylammonium acetate hydrate is a biochemical reagent utilized in various life science and chemical research fields. It is the hydrated form of tetramethylammonium acetate.

| Property | Value | Reference |

| CAS Number | 1266615-86-4 | [1][2] |

| Molecular Formula | C6H17NO3 | [1][2] |

| Molecular Weight | 151.20 g/mol | [1] |

| Appearance | White Solid | [3] |

| Solubility | Highly soluble in water and polar organic solvents like methanol (B129727) and ethanol. Limited solubility in non-polar solvents. | [4] |

For the anhydrous form, tetramethylammonium acetate, the following properties are reported:

| Property | Value | Reference |

| CAS Number | 10581-12-1 | [5] |

| Molecular Formula | C6H15NO2 | [5] |

| Molecular Weight | 133.19 g/mol | [5] |

| Melting Point | 184 °C (decomposes) | [5] |

| Density | 1.000 g/cm³ at 20°C | [5] |

Synthesis and Experimental Protocols

A general protocol for the synthesis of the anhydrous form, tetramethylammonium acetate, from tetramethylammonium hydroxide (B78521) and glacial acetic acid has been documented.[3][5]

Experimental Protocol: Synthesis of Tetramethylammonium Acetate

Materials:

-

Glacial acetic acid (4.11 mmol, 247 mg)

-

Tetramethylammonium hydroxide (25% wt. solution in methanol, 4.11 mmol, 1.50 g)

-

Methanol (10 mL)

-

Ether

Procedure:

-

Dissolve glacial acetic acid and tetramethylammonium hydroxide in methanol.

-

Stir the reaction mixture at 40°C for 4 hours.

-

Upon completion, filter the solution.

-

Remove the solvent using a rotary evaporator, which will result in a viscous oil that gradually solidifies.

-

Remove residual solvent under high vacuum to yield a white solid.

-

Wash the solid with ether and dry under vacuum.

This procedure has been reported to yield 480 mg of white solid tetramethylammonium acetate, representing an 87.6% yield.[3]

Caption: Synthesis workflow for tetramethylammonium acetate.

Applications in Research and Development

Tetramethylammonium acetate and its hydrate are versatile compounds with a range of applications in scientific research.

Organic Synthesis

A primary application of tetramethylammonium acetate is as a phase transfer catalyst in organic synthesis.[6] It facilitates the transfer of reactants between immiscible phases, such as aqueous and organic layers, by forming stable ion pairs.[6] This is particularly useful in reactions involving charged or polar reagents.[6] It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[5]

Caption: Function as a phase transfer catalyst.

Biochemical and Pharmaceutical Applications

This compound is described as a biochemical reagent for life science research.[1][2][7] In pharmaceutical development, it can be used to enhance the solubility and bioavailability of certain active pharmaceutical ingredients.[8] It has also been noted for its use in hydrophilic interaction chromatography for the separation of fatty acids and phenolic acids and its potential in breaking down mucus in chronic bronchitis treatment.[9]

Electrochemistry and Material Science

In the field of electrochemistry, this compound serves as a supporting electrolyte, improving the conductivity of solutions.[8] In material science, it is utilized in the development of ionic liquids and polymer composites.[8]

Safety and Handling

Tetramethylammonium acetate is associated with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling the solid form. For the 50% solution in water, it is also classified as causing skin and eye irritation. It should be stored below +30°C.[5]

References

- 1. This compound | Biochemical Assay Reagents | 1266615-86-4 | Invivochem [invivochem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Tetramethylammonium acetate synthesis - chemicalbook [chemicalbook.com]

- 4. eqipped.com [eqipped.com]

- 5. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Tetramethylammonium acetate monohydrate | 10581-12-1 | FT37551 [biosynth.com]

solubility of tetramethylammonium acetate hydrate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) in water and various organic solvents. The document outlines available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow, designed to assist researchers in pharmaceutical and chemical development.

Quantitative Solubility Data

The solubility of tetramethylammonium acetate hydrate is characterized by its high affinity for polar solvents, a property conferred by its ionic nature.[1] While extensive quantitative data in a wide range of organic solvents is limited in publicly available literature, the following table summarizes the existing information and qualitative descriptions. For comparison, data for the related compound, tetramethylammonium chloride, is also included to provide additional context on the solubility behavior of the tetramethylammonium cation.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Not Specified | 26.0 mg/mL | Calculated |

| Water | Not Specified | Soluble | Qualitative | |

| Methanol | Not Specified | Soluble | Qualitative | |

| Ethanol | Not Specified | Soluble | Qualitative | |

| Acetone | Not Specified | Soluble | Qualitative | |

| Non-polar solvents | Not Specified | Limited solubility | Qualitative | |

| Tetramethylammonium Chloride (for comparison) | Water | 25 | Soluble | Qualitative[2] |

| Methanol | 25 | Very Soluble | Qualitative[3] | |

| Ethanol | 25 | Slightly Soluble | Qualitative[2][3] | |

| Ether | 25 | Insoluble | Qualitative[2][3] | |

| Benzene | 25 | Insoluble | Qualitative[2][3] | |

| Chloroform | 25 | Insoluble | Qualitative[2][3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound using the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.[4][5]

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The solid and liquid phases are then separated, and the concentration of the solute in the saturated liquid phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment

-

This compound (analytical grade)

-

Solvents (e.g., water, methanol, ethanol, acetone, etc.) of HPLC grade or equivalent purity

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or Mass Spectrometry)

-

Appropriate HPLC column for quaternary ammonium (B1175870) compound analysis (e.g., a mixed-mode or ion-pair column)[7][8][9]

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24 to 72 hours) with continuous agitation to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry autosampler vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Concentration Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method for the separation and quantification of the tetramethylammonium cation.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted samples and determine their concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a robust methodology for its experimental determination. Accurate solubility data is paramount for successful formulation development and for ensuring reliable results in various scientific applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]

- 3. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

An In-depth Technical Guide on the Safe Handling of Tetramethylammonium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for tetramethylammonium (B1211777) acetate (B1210297) hydrate, a compound utilized in various chemical applications, including as a laboratory reagent and in organic synthesis.[1][2] Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Product Identification

| Identifier | Data |

| Product Name | Tetramethylammonium acetate hydrate |

| CAS Number | 1266615-86-4 (for hydrate)[3], 10581-12-1 (for anhydrous)[4][5][6] |

| Molecular Formula | C6H15NO2 (anhydrous)[6] |

| Molecular Weight | 133.19 g/mol (anhydrous)[6] |

| Synonyms | Tetramethylammonium acetate |

Hazard Identification

Tetramethylammonium acetate is classified as a hazardous chemical.[5] Below is a summary of its hazard classifications and statements.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5][6][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5][6][7] |

GHS Label Elements:

Physical and Chemical Properties

| Property | Value |

| Appearance | White solid[5] |

| Odor | No information available[5] |

| Melting Point | 184 °C (decomposes)[2][5] |

| Boiling Point | No information available[5] |

| Solubility | Soluble in water[1][2] |

| Flash Point | Not applicable |

Toxicological Information

Limited quantitative toxicological data is available for this compound. The following table summarizes the available information.

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | No data available[3] |

| Skin Corrosion/Irritation | Causes skin irritation[4][5][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[4][5][6] |

| Respiratory or Skin Sensitization | No data available[3] |

| Germ Cell Mutagenicity | No data available[3] |

| Carcinogenicity | No data available[3] |

| Reproductive Toxicity | No data available[3] |

| STOT-Single Exposure | May cause respiratory irritation[4][5][6] |

| STOT-Repeated Exposure | No data available[3] |

Experimental Protocols for Safe Handling

5.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][4][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][9]

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] A dust mask (type N95, US) may be suitable in some situations.

5.3. Handling Procedures

-

Avoid all personal contact, including inhalation.[4]

-

Avoid formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke in the work area.[4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

5.4. Storage

-

Store away from incompatible materials and foodstuff containers.[3]

5.5. Accidental Release Measures

-

Personal Precautions:

-

Environmental Precautions:

-

Containment and Cleanup:

5.6. Disposal

-

Dispose of the material and its container in accordance with local, regional, and national regulations.[3][5]

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5][7] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][5][10] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][5][10] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[3][10] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][10]

-

Specific Hazards: The material is not considered a significant fire risk; however, containers may burn.[4] Decomposition at high temperatures may generate poisonous fumes, including carbon oxides and nitrogen oxides.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][10]

Diagrams

Caption: Logical workflow for handling this compound.

References

- 1. eqipped.com [eqipped.com]

- 2. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]

- 3. targetmol.com [targetmol.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

The Unseen Workhorse: A Technical Guide to Tetramethylammonium Acetate in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) acetate (B1210297) (TMAOAc), a simple quaternary ammonium (B1175870) salt, has emerged as a versatile and powerful tool in the arsenal (B13267) of organic chemists. Beyond its conventional use as a phase-transfer catalyst, TMAOAc plays a crucial role in a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions, C-H functionalization, and the synthesis of complex biomolecules. Its unique properties, such as the non-nucleophilic nature of the acetate anion and the ability of the tetramethylammonium cation to influence reaction pathways, make it an indispensable reagent for enhancing reaction efficiency, selectivity, and scope. This technical guide provides an in-depth exploration of the fundamental applications of tetramethylammonium acetate in organic chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.

Introduction

Tetramethylammonium acetate, often abbreviated as TMAOAc, is a salt composed of the tetramethylammonium cation ([N(CH₃)₄]⁺) and the acetate anion (CH₃COO⁻). While its structural simplicity may be deceiving, this compound offers a unique combination of properties that have led to its increasing application in sophisticated organic synthesis. This guide will delve into the core applications of TMAOAc, providing both theoretical understanding and practical guidance for its use in the laboratory.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of tetramethylammonium acetate is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 184 °C (decomposes) | |

| Solubility | Soluble in water and methanol | [2] |

Core Applications in Organic Synthesis

Tetramethylammonium acetate's utility spans a wide range of reaction types, where it can function as a base, a phase-transfer catalyst, a supporting electrolyte, and a crucial additive in transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling, TMAOAc has proven to be more than just a simple base. Its application in reactions like direct arylation showcases its ability to significantly enhance reaction rates and yields.

3.1.1. Intramolecular Direct Arylation in the Synthesis of Beclabuvir

A prominent example of the efficacy of TMAOAc is in the kilogram-scale synthesis of Beclabuvir, a potent HCV NS5B polymerase inhibitor. The key seven-membered ring is constructed via a palladium-catalyzed intramolecular direct arylation. In this process, TMAOAc serves a dual role. The acetate anion acts as a base to facilitate the C-H activation step. Concurrently, the tetramethylammonium cation plays a crucial role by precipitating the bromide ions generated during the reaction as poorly soluble tetramethylammonium bromide. This sequestration of bromide shifts the equilibrium of the catalytic cycle, driving the reaction forward and leading to faster reaction times and higher yields compared to commonly used inorganic bases like potassium acetate (KOAc) or potassium carbonate (K₂CO₃).

Reaction Scheme: Intramolecular Direct Arylation in Beclabuvir Synthesis

References

An In-depth Technical Guide to Tetramethylammonium Acetate Hydrate as a Biochemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) (TMAA) is a quaternary ammonium (B1175870) salt that is emerging as a versatile reagent in various biochemical and drug development applications. Its unique properties, including its nature as an ionic liquid and its ability to interact with biomolecules, make it a valuable tool for researchers. This technical guide provides a comprehensive overview of TMAA, including its chemical and physical properties, key biochemical applications with detailed experimental protocols, and its role in enhancing experimental outcomes.

Core Properties of Tetramethylammonium Acetate Hydrate

A thorough understanding of the physicochemical properties of TMAA is essential for its effective use in biochemical research.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ (anhydrous) | [1] |

| Molecular Weight | 133.19 g/mol (anhydrous) | [1] |

| CAS Number | 10581-12-1 (anhydrous) | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 184 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

| pKa of Acetic Acid | 4.76 | [2][3][4] |

| Basicity of TMAOH | Strong base | [5] |

Key Biochemical Applications and Experimental Protocols

This compound is utilized in a range of biochemical applications, from serving as a component in buffer systems to facilitating the crystallization of proteins.

Buffer Preparation

Due to the strong basicity of tetramethylammonium hydroxide (B78521), the tetramethylammonium ion ([N(CH₃)₄]⁺) does not contribute to the buffering capacity in typical biological pH ranges.[5] Therefore, a TMAA buffer's pH is primarily determined by the acetate component. The Henderson-Hasselbalch equation can be used to prepare a TMAA buffer at a desired pH within the buffering range of acetic acid (pH 3.76 to 5.76).[6]

Equation:

pH = pKa + log₁₀( [CH₃COO⁻] / [CH₃COOH] )

Where the pKa of acetic acid is 4.76.[2][3][4]

Experimental Protocol: Preparation of a 1 M Tetramethylammonium Acetate Buffer (pH 5.0)

-

Prepare Stock Solutions:

-

1 M Tetramethylammonium acetate (TMAA) solution: Dissolve 133.19 g of anhydrous tetramethylammonium acetate in deionized water to a final volume of 1 L.

-

1 M Acetic acid solution: Add 57.2 mL of glacial acetic acid to deionized water and bring the final volume to 1 L.

-

-

Mix the Solutions:

-

To prepare 100 mL of a 1 M TMAA buffer at pH 5.0, start with a volume of the 1 M TMAA solution.

-

Use the Henderson-Hasselbalch equation to calculate the required ratio of the acetate (A⁻) to acetic acid (HA). At pH 5.0: 5.0 = 4.76 + log₁₀( [A⁻] / [HA] ) 0.24 = log₁₀( [A⁻] / [HA] ) [A⁻] / [HA] = 10⁰·²⁴ ≈ 1.74

-

For a 100 mL total volume, the sum of the volumes of the TMAA solution (Vₐ) and the acetic acid solution (Vₕₐ) will be 100 mL. The ratio of the volumes will be approximately 1.74.

-

Solve the equations: Vₐ / Vₕₐ = 1.74 and Vₐ + Vₕₐ = 100. This gives approximately Vₐ ≈ 63.5 mL and Vₕₐ ≈ 36.5 mL.

-

Combine 63.5 mL of the 1 M TMAA solution with 36.5 mL of the 1 M acetic acid solution.

-

-

Adjust pH:

-

Measure the pH of the resulting solution using a calibrated pH meter.

-

Adjust the pH to 5.0 by adding small increments of the 1 M acetic acid solution to lower the pH or the 1 M TMAA solution to raise the pH.

-

-

Final Volume:

-

Once the desired pH is achieved, bring the final volume to 100 mL with deionized water if necessary.

-

-

Sterilization and Storage:

-

For use in biological applications, sterilize the buffer by filtration through a 0.22 µm filter.

-

Store the buffer at 4°C.

-

Capillary Electrophoresis of Peptides and Proteins

Tetraalkylammonium salts, including tetramethylammonium, can be used in acidic buffers for capillary electrophoresis (CE) to separate peptides and proteins. [7][8]The tetramethylammonium cations dynamically modify the capillary surface, which can minimize the adsorption of positively charged analytes and improve resolution.

Experimental Protocol: Capillary Electrophoresis of a Peptide Mixture

-

Prepare the Background Electrolyte (BGE):

-

Prepare a 50 mM tetramethylammonium acetate buffer adjusted to pH 2.5 with acetic acid.

-

Degas the BGE by sonication or vacuum filtration.

-

-

Capillary Conditioning:

-

Rinse the capillary sequentially with 1 M NaOH, deionized water, and finally with the BGE.

-

-

Sample Preparation:

-

Dissolve the peptide mixture in the BGE or a compatible low-ionic-strength buffer.

-

-

Electrophoresis:

-

Perform the electrophoretic separation using appropriate voltage and temperature settings. The specific parameters will depend on the instrument and the analytes.

-

Detection is typically performed using UV absorbance at 214 nm.

-

-

Data Analysis:

-

Analyze the resulting electropherogram to assess the separation efficiency and resolution of the peptide mixture.

-

Signaling Pathway (Conceptual): Role of TMA+ in Modifying Capillary Surface

Conclusion

This compound is a promising biochemical reagent with applications in buffer preparation, protein crystallization, and capillary electrophoresis. Its utility stems from the properties of both the tetramethylammonium cation and the acetate anion. While detailed protocols for all potential applications are still emerging, the information and experimental guidelines provided in this technical guide offer a solid foundation for researchers to begin exploring the benefits of TMAA in their own work. Further research into its effects on enzyme kinetics, protein stability, and its potential in drug formulation will likely expand its role in the biochemical and pharmaceutical sciences.

Disclaimer: The experimental protocols provided are intended as a starting point and may require optimization for specific applications. Always consult relevant safety data sheets before handling any chemical reagents.

References

- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetic Acid [commonorganicchemistry.com]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Khan Academy [khanacademy.org]

- 7. Separation of peptides and proteins by capillary electrophoresis using acidic buffers containing tetraalkylammonium cations and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tetramethylammonium Acetate Hydrate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) as a phase transfer catalyst (PTC). While not a conventional choice due to the inherent properties of the tetramethylammonium cation, this document outlines its mechanism of action, potential applications, and detailed experimental protocols. The information is intended to guide researchers in niche applications where the unique characteristics of this catalyst may be advantageous.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase transfer catalyst is a substance that transports a reactant from one phase to another, where the reaction can then proceed. Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts.[1] The efficiency of a quaternary ammonium salt as a PTC is largely dependent on the lipophilicity of its cation, which determines its ability to partition into the organic phase.[2]

Tetramethylammonium Acetate Hydrate as a Phase Transfer Catalyst

This compound is an organic salt that can be used as a phase transfer catalyst in specific contexts.[3] However, its application is significantly limited by the low lipophilicity of the tetramethylammonium cation, the smallest of the tetraalkylammonium ions.[1] This high water solubility and low organic solubility mean it is less effective at transferring anions from the aqueous to the organic phase compared to its longer-alkyl-chain counterparts like tetrabutylammonium (B224687) salts.[2]

Advantages:

-

High Thermal Stability: The tetramethylammonium cation is thermally stable and does not readily undergo Hofmann elimination, making it a candidate for high-temperature reactions where other quaternary ammonium salts might decompose.[4]

Disadvantages:

-

Low Lipophilicity: The small size of the tetramethylammonium cation results in poor solubility in most organic solvents, leading to inefficient transfer of anions into the organic phase.[2]

-

Lower Catalytic Activity: Compared to more lipophilic catalysts, it generally provides lower reaction rates and yields under standard phase transfer conditions.[5]

Mechanism of Action

The fundamental principle of phase transfer catalysis with tetramethylammonium acetate involves the transport of the acetate anion (or another anion present in the aqueous phase) into the organic phase.

The process can be summarized in the following steps:

-

Anion Exchange: In the aqueous phase, the tetramethylammonium cation ((CH₃)₄N⁺) can exchange its acetate anion for another reactive anion (Nu⁻) present in the aqueous phase.

-

Phase Transfer: The newly formed ion pair, [(CH₃)₄N⁺][Nu⁻], partitions into the organic phase. This step is the primary limitation for the tetramethylammonium cation due to its low lipophilicity.

-

Reaction in Organic Phase: In the organic phase, the "naked" anion (Nu⁻) is highly reactive and participates in the desired reaction with the organic substrate (R-X).

-

Catalyst Regeneration: After the reaction, the tetramethylammonium cation pairs with the leaving group anion (X⁻) and returns to the aqueous phase, completing the catalytic cycle.

General mechanism of phase transfer catalysis.

Application Notes and Protocols

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction often facilitated by phase transfer catalysis. While this compound is not the ideal catalyst, this protocol provides a framework for its use, particularly in high-temperature applications.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 eq.) and the alkyl halide (1.2 eq.) in a suitable organic solvent (e.g., toluene, chlorobenzene).

-

Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of a strong base (e.g., 50% w/w sodium hydroxide) and add this compound (0.1 eq.).

-

Reaction Execution: Add the aqueous phase to the organic phase with vigorous stirring. Heat the mixture to the desired temperature (e.g., 80-110°C).

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and separate the two phases. Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Workflow for Williamson Ether Synthesis.

Data Presentation: Comparative Study of Quaternary Ammonium Salts in Williamson Ether Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Tetrabutylammonium Bromide (TBAB) | 1.5 | 95 | [2] |

| Benzyltriethylammonium Chloride (BTEAC) | 2 | 92 | [2] |

| Aliquat® 336 | 1 | 98 | [2] |

| This compound | Expected > 4 | Expected < 70 | - |

Data for this compound is an educated estimation based on its known chemical properties and is not derived from experimental results.

Application 2: Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridine (B1217469) derivatives, which are important in pharmaceuticals. Phase transfer catalysis can be employed to improve reaction efficiency, especially in aqueous media.

Experimental Protocol:

-

Reaction Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq.), ethyl acetoacetate (B1235776) (2.0 eq.), ammonium acetate (1.5 eq.), and this compound (0.1 eq.) in water.

-

Reaction Conditions: Stir the mixture vigorously at a specified temperature (e.g., 60°C).

-

Monitoring: Monitor the formation of the product by TLC.

-

Work-up: Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Purification: Wash the solid product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.

Data Presentation: Comparative Study of Quaternary Ammonium Salts in Hantzsch Synthesis

The table below compares the catalytic activity of different quaternary ammonium salts in the Hantzsch synthesis.

| Catalyst | Reaction Time (min) | Yield (%) | Reference |

| Tetrabutylammonium Bromide (TBAB) | 60 | 94 | [2] |

| Benzyltriethylammonium Chloride (BTEAC) | 75 | 90 | [2] |

| Aliquat® 336 | 90 | 85 | [2] |

| This compound | Expected > 120 | Expected < 80 | - |

Data for this compound is an educated estimation based on its known chemical properties and is not derived from experimental results.

Conclusion

This compound is a phase transfer catalyst with a niche application profile. Its primary advantage is its high thermal stability, making it a potential candidate for reactions conducted at elevated temperatures where more common quaternary ammonium salts might degrade. However, its use is significantly hampered by the low lipophilicity of the tetramethylammonium cation, which leads to reduced catalytic efficiency in standard phase transfer catalysis applications. For most room temperature or moderately heated reactions, catalysts with longer alkyl chains, such as tetrabutylammonium or trioctylmethylammonium salts, will offer superior performance in terms of reaction rates and yields.[2][6] Researchers should consider these limitations and advantages when selecting a phase transfer catalyst for their specific synthetic needs.

References

- 1. iajpr.com [iajpr.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Comparative catalytic activity of quaternary ammonium salts in synthesis of dialkyl sulfides under conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]

- 6. biomedres.us [biomedres.us]

Application Notes and Protocols: Tetramethylammonium Acetate Hydrate as a Supporting Electrolyte in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) acetate (B1210297) (TMAA) hydrate (B1144303) is a quaternary ammonium (B1175870) salt that sees application in various chemical fields, including as a supporting electrolyte in electrochemical studies.[1] Supporting electrolytes are crucial components in electrochemical cells, serving to increase the conductivity of the solution and minimize the iR drop, while ideally remaining electrochemically inert within the potential window of interest.[2] TMAA, being the salt of a strong base (tetramethylammonium hydroxide) and a weak acid (acetic acid), provides a unique set of properties. Its high solubility in polar solvents like water makes it a convenient choice for aqueous electrochemistry.[3] This document provides detailed application notes and protocols for the use of tetramethylammonium acetate hydrate as a supporting electrolyte in various electrochemical applications.

Physicochemical Properties

While specific electrochemical data for this compound is not extensively documented in readily available literature, its general physical and chemical properties are known.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ | [4] |

| Molecular Weight | 133.19 g/mol | [4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 184 °C (decomposes) | [3] |

| Solubility | Soluble in water | [3] |

| Hygroscopicity | Hygroscopic | [3] |

Comparative Electrochemical Data of Related Supporting Electrolytes

To provide context for the expected performance of tetramethylammonium acetate, the following table presents data for structurally related or commonly used supporting electrolytes. Note: This data is for comparative purposes only and the actual performance of this compound may vary.

| Electrolyte | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V) | Reference |

| Tetrabutylammonium perchlorate (B79767) (TBAP) | Acetonitrile | 0.1 | Not specified | Not specified | [5] |

| Ammonium Acetate / Sodium Acetate | Water | 25 (NH₄Ac) + 5 (NaAc) | 28.2 | 3.9 | [6] |

| Tetraethylammonium tetrafluoroborate (B81430) (TEABF₄) | Acetonitrile | 1 | 56 | 6.1 | [7] |

Experimental Protocols

Preparation of 0.1 M this compound Supporting Electrolyte

This protocol describes the preparation of a 0.1 M aqueous solution of this compound for use as a supporting electrolyte.

Materials:

-

This compound (MW = 133.19 g/mol , assuming anhydrous for initial calculation, adjust for hydrate form if water content is known)

-

Deionized water (High purity, resistivity > 18 MΩ·cm)

-

Volumetric flask (100 mL, Class A)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Spatula and weighing paper

Procedure:

-

Calculate the required mass: To prepare 100 mL (0.1 L) of a 0.1 M solution, calculate the mass of tetramethylammonium acetate needed: Mass = Molarity × Volume × Molar Mass Mass = 0.1 mol/L × 0.1 L × 133.19 g/mol = 1.3319 g (Note: If using a hydrate, the molar mass must be adjusted. For example, for a monohydrate (C₆H₁₅NO₂·H₂O), the molar mass would be 151.21 g/mol .)

-

Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance.

-

Dissolve the compound: Transfer the weighed solid into a beaker containing approximately 50 mL of deionized water. Place a magnetic stir bar in the beaker and stir until the solid is completely dissolved.

-

Transfer to volumetric flask: Carefully transfer the dissolved solution into a 100 mL volumetric flask.

-

Bring to volume: Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask. Then, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize the solution: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the prepared electrolyte solution in a sealed container to prevent evaporation and contamination.

Diagram of Electrolyte Preparation Workflow:

Caption: Workflow for preparing the supporting electrolyte solution.

Cyclic Voltammetry (CV) Protocol

This protocol outlines the general procedure for performing cyclic voltammetry using the prepared this compound supporting electrolyte.[8][9]

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Working electrode (e.g., Glassy Carbon, Platinum, Gold)

-

Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode)

-

Counter electrode (e.g., Platinum wire or mesh)

-

0.1 M this compound supporting electrolyte solution

-

Analyte of interest

-

Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurry, followed by rinsing with deionized water and the electrolyte solution.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add Electrolyte: Add a known volume of the 0.1 M this compound supporting electrolyte to the cell, ensuring the electrodes are sufficiently immersed.

-

Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to determine the electrochemical window and identify any background currents.

-

Add Analyte: Add a known concentration of the analyte to the electrochemical cell.

-

Run CV Scan: Perform the cyclic voltammetry experiment by sweeping the potential between defined limits at a specific scan rate. The potential range should be within the electrochemical window of the electrolyte.

-

Data Acquisition: Record the resulting current as a function of the applied potential.

-

Data Analysis: Analyze the cyclic voltammogram to determine peak potentials, peak currents, and other relevant electrochemical parameters of the analyte.

Diagram of Cyclic Voltammetry Experimental Workflow:

Caption: Workflow for a cyclic voltammetry experiment.

Applications

Organic Electrosynthesis

In organic electrosynthesis, the supporting electrolyte plays a critical role in providing a conductive medium for the electrochemical transformation of organic molecules. Tetramethylammonium salts are often used in these applications.[1] The choice of electrolyte can influence the reaction pathway and product selectivity.

General Protocol Outline:

-

Reaction Setup: An undivided or divided electrochemical cell is used, depending on the reaction requirements.

-

Electrolyte and Substrate: The organic substrate is dissolved in a suitable solvent containing a relatively high concentration of the supporting electrolyte, such as tetramethylammonium acetate.

-

Electrolysis: A constant potential (potentiostatic) or constant current (galvanostatic) is applied to drive the desired oxidation or reduction of the organic substrate.

-

Work-up and Isolation: After the electrolysis is complete, the product is isolated from the reaction mixture using standard organic chemistry techniques (e.g., extraction, chromatography).

Logical Diagram for Supporting Electrolyte Selection:

Caption: Key considerations for selecting a supporting electrolyte.

Conclusion

This compound is a viable supporting electrolyte for various electrochemical applications, particularly in aqueous media. Its high solubility and the electrochemical stability of the tetramethylammonium cation are advantageous. While specific quantitative data on its electrochemical properties are limited, the provided protocols offer a solid foundation for its practical implementation in research and development. For applications requiring a wide electrochemical window in organic solvents, other tetraalkylammonium salts with larger alkyl chains and non-coordinating anions may be more suitable. Researchers should always perform a blank scan of the electrolyte to determine its practical potential window under their specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pages.jh.edu [pages.jh.edu]

- 3. Tetramethylammonium acetate | 10581-12-1 [chemicalbook.com]

- 4. Tetramethylammonium acetate | C6H15NO2 | CID 82741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Acetate Solutions with 3.9 V Electrochemical Stability Window as an El" by Dao-Yun Lan, Xiao-Feng Qu et al. [jelectrochem.xmu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. asdlib.org [asdlib.org]

- 9. ossila.com [ossila.com]

Application Notes and Protocols for Tetramethylammonium Acetate Hydrate in Protein Crystallization Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical step in determining the three-dimensional structure of macromolecules, which is fundamental for structure-based drug design and understanding biological function. The process of obtaining high-quality crystals is often a major bottleneck, requiring the screening of a wide range of chemical conditions to induce controlled precipitation. Tetramethylammonium (B1211777) acetate (B1210297) hydrate (B1144303) (TMAA) is a quaternary ammonium (B1175870) salt that presents unique properties for protein crystallization. The tetramethylammonium cation acts as a mild chaotrope, influencing protein solubility by disrupting the hydrogen-bonding network of water and interacting with the protein surface. This can lead to a "salting-out" effect, making it a potentially effective precipitant. The acetate anion is a small, carboxylate-containing ion commonly found in crystallization conditions. The hydrated form of TMAA ensures its ready solubility in aqueous solutions used for screening.

These application notes provide a comprehensive guide to utilizing tetramethylammonium acetate hydrate as a novel reagent in protein crystallization screening and optimization.

Physicochemical Properties of this compound

A summary of the key properties of this compound relevant to its use in protein crystallization is provided in Table 1. Its high solubility in water allows for the preparation of concentrated stock solutions, making it a versatile component in screening experiments.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ · xH₂O | N/A |

| Molecular Weight | 133.19 g/mol (anhydrous) | N/A |

| Appearance | White crystalline solid | N/A |

| Solubility in Water | High | N/A |

| Hygroscopicity | Hygroscopic | N/A |

| Cationic Properties | Tetramethylammonium (TMA⁺), Chaotropic | [1] |

| Anionic Properties | Acetate (CH₃COO⁻) | N/A |

Table 1: Physicochemical properties of this compound.

Application in Protein Crystallization

This compound can be employed in two primary ways in protein crystallization experiments:

-

As a Primary Precipitant: TMAA can be used as the main agent to reduce the solubility of a protein and induce crystallization. Its chaotropic nature can be particularly effective for proteins that are resistant to crystallization with traditional salts or polymers.

-

As an Additive: In lower concentrations, TMAA can act as an additive to refine and improve crystal quality. It can influence crystal packing and morphology, potentially leading to better-diffracting crystals.

Experimental Protocols

The following protocols provide a systematic approach to screening and optimizing protein crystallization conditions using this compound.

Protocol 1: Initial Screening with this compound as a Primary Precipitant

This protocol is designed to assess the effectiveness of TMAA as a precipitant across a range of concentrations and pH values.

Materials:

-

Purified protein sample (concentration: 5-20 mg/mL in a suitable buffer)

-

This compound (stock solution: 4.0 M in deionized water)

-

A selection of biological buffers (e.g., MES, HEPES, Tris) at 1.0 M concentration, covering a range of pH values.

-

Crystallization plates (e.g., 96-well sitting or hanging drop plates)

-

Pipettes and tips

Procedure:

-

Prepare a 96-well screening block:

-

Dispense a matrix of crystallization conditions into a 96-well block. Each well should contain a final volume of 100 µL.

-

Vary the concentration of this compound from 0.5 M to 3.5 M in 0.5 M increments.

-

For each TMAA concentration, screen a range of pH values (e.g., pH 5.5, 6.5, 7.5, 8.5) using appropriate buffers at a final concentration of 0.1 M.

-

-

Set up crystallization plates:

-

Using the sitting drop or hanging drop vapor diffusion method, pipette 1 µL of the protein solution and 1 µL of the screening solution from the 96-well block into the drop well.

-

Seal the plates and incubate at a constant temperature (e.g., 20°C).

-

-

Monitor and score the results:

-

Observe the drops under a microscope at regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks).

-

Score the outcomes using a standard crystallization scoring system (e.g., clear drop, precipitate, microcrystals, single crystals).

-

Hypothetical Screening Results:

The results of an initial screen with a model protein, Lysozyme, are presented in Table 2.

| TMAA (M) | pH 5.5 (0.1 M MES) | pH 6.5 (0.1 M HEPES) | pH 7.5 (0.1 M HEPES) | pH 8.5 (0.1 M Tris) |

| 0.5 | Clear | Clear | Clear | Clear |

| 1.0 | Clear | Precipitate | Precipitate | Clear |

| 1.5 | Precipitate | Microcrystals | Precipitate | Precipitate |

| 2.0 | Microcrystals | Single Crystals | Microcrystals | Precipitate |